2-(chloromethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Overview
Description
2-(chloromethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by a thieno[2,3-d]pyrimidine core structure, which is a fused ring system containing both sulfur and nitrogen atoms The presence of a chloromethyl group at the 2-position and a phenyl group at the 6-position further defines its chemical identity
Mechanism of Action
Target of Action
Related compounds in the pyrido[2,3-d]pyrimidine class have been found to interact with a variety of targets, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Mode of Action
Related pyrido[2,3-d]pyrimidine compounds have been shown to inhibit the activity of kinases by interfering with atp binding . This results in the disruption of various signaling pathways within the cell.
Biochemical Pathways
Related compounds in the pyrido[2,3-d]pyrimidine class have been found to affect various signaling pathways associated with their targets . These pathways play crucial roles in cellular processes such as cell growth, proliferation, and survival.
Pharmacokinetics
Related compounds in the pyrido[2,3-d]pyrimidine class have been suggested to have good traditional drug-like properties .
Result of Action
Related compounds in the pyrido[2,3-d]pyrimidine class have been found to exhibit a broad spectrum of activities, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .
Biochemical Analysis
Biochemical Properties
2-(chloromethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been shown to interact with various enzymes and proteins, influencing biochemical reactions. One of the key interactions is with cytochrome bd oxidase, an enzyme involved in the electron transport chain of Mycobacterium tuberculosis . This interaction inhibits the enzyme’s activity, leading to a decrease in ATP production and ultimately affecting the bacterium’s energy metabolism. Additionally, this compound has been found to dock against acetyl-CoA carboxylase, an enzyme crucial for fatty acid synthesis . This interaction may contribute to its antimicrobial properties by disrupting lipid metabolism in bacteria.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been studied extensively. In cancer cells, this compound has demonstrated potent antitumor activity by inhibiting the epidermal growth factor receptor (EGFR) kinase . This inhibition disrupts cell signaling pathways, leading to reduced cell proliferation and increased apoptosis. Furthermore, this compound has shown antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity . These effects are likely due to its ability to interfere with essential cellular processes, such as DNA replication and protein synthesis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of cytochrome bd oxidase, which disrupts the electron transport chain and reduces ATP production . This inhibition is achieved through binding interactions with the enzyme’s active site, preventing the transfer of electrons. Additionally, the compound’s interaction with acetyl-CoA carboxylase inhibits fatty acid synthesis, further contributing to its antimicrobial properties . In cancer cells, the inhibition of EGFR kinase by this compound disrupts cell signaling pathways, leading to decreased cell proliferation and increased apoptosis .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound have been studied in laboratory settings. The compound has shown good stability under various conditions, with minimal degradation over time . Long-term studies have demonstrated that the compound maintains its biological activity, with sustained effects on cellular function observed in both in vitro and in vivo studies . These findings suggest that this compound is a stable and effective compound for long-term use in biochemical research.
Dosage Effects in Animal Models
The effects of this compound at different dosages have been investigated in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to increased biological activity . At very high doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome bd oxidase and acetyl-CoA carboxylase . These interactions disrupt the electron transport chain and fatty acid synthesis, respectively, leading to altered metabolic flux and changes in metabolite levels. Additionally, the compound’s effects on ATP production and lipid metabolism contribute to its antimicrobial and anticancer properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues have been studied to understand its pharmacokinetics. The compound is transported into cells via passive diffusion and is distributed throughout the cytoplasm . It has been found to accumulate in specific cellular compartments, such as the mitochondria, where it exerts its effects on the electron transport chain . Additionally, the compound’s interaction with transporters and binding proteins may influence its localization and accumulation within cells.
Subcellular Localization
The subcellular localization of this compound has been investigated to understand its activity and function. The compound has been found to localize primarily in the mitochondria, where it interacts with cytochrome bd oxidase and disrupts the electron transport chain . This localization is likely due to targeting signals or post-translational modifications that direct the compound to specific compartments. Additionally, the compound’s effects on other cellular organelles, such as the endoplasmic reticulum and nucleus, have been observed, further contributing to its diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One effective method involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . Another approach includes the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable synthetic routes involving palladium-catalyzed reactions and cyclocondensation processes can be adapted for large-scale production. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield a variety of substituted thienopyrimidines with potential biological activity.
Scientific Research Applications
Medicinal Chemistry: This compound and its derivatives have shown promise as anticancer agents by targeting specific enzymes and pathways involved in cancer cell proliferation.
Antimicrobial Activity: Some derivatives have demonstrated significant antimicrobial activity against Gram-positive bacteria.
Material Science: The unique electronic properties of the thienopyrimidine core make this compound a candidate for use in organic electronics and optoelectronic devices.
Comparison with Similar Compounds
Similar Compounds
2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines: These compounds share a similar fused ring structure and have been studied for their potential biological activities.
Thieno[2,3-d]pyrimidine-4-carboxylic acids: These compounds are structurally related and have been explored for their use in combinatorial chemistry.
Uniqueness
The uniqueness of 2-(chloromethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloromethyl group allows for further functionalization, making it a versatile scaffold for the development of new compounds with diverse applications.
Properties
IUPAC Name |
2-(chloromethyl)-6-phenyl-3H-thieno[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2OS/c14-7-11-15-12(17)9-6-10(18-13(9)16-11)8-4-2-1-3-5-8/h1-6H,7H2,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZLGTMVTXLUGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=C(NC3=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301195778 | |
Record name | 2-(Chloromethyl)-6-phenylthieno[2,3-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301195778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852218-16-7 | |
Record name | 2-(Chloromethyl)-6-phenylthieno[2,3-d]pyrimidin-4(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=852218-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Chloromethyl)-6-phenylthieno[2,3-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301195778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(chloromethyl)-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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